Azulene-2-carbaldehyde
Overview
Description
Azulene-2-carbaldehyde is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties. Azulene itself is isomeric with naphthalene but differs significantly in its chemical behavior due to its structure, which consists of fused five- and seven-membered rings . This compound features an aldehyde functional group at the second position of the azulene ring, making it a valuable compound in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azulene-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of azulene using Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are used to introduce the formyl group at the desired position . Another method includes the oxidation of azulene-2-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Azulene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products:
Oxidation: Azulene-2-carboxylic acid.
Reduction: Azulene-2-methanol.
Substitution: Various substituted azulene derivatives depending on the electrophile used.
Scientific Research Applications
Azulene-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of azulene-2-carbaldehyde in biological systems often involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes . The compound can also modulate the secretion of cytokines, proteins involved in immune signaling . These interactions contribute to its anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
Azulene: The parent compound, known for its deep blue color and aromatic properties.
Naphthalene: An isomer of azulene with a benzenoid structure, differing in electronic properties and reactivity.
Guaiazulene: A naturally occurring derivative of azulene with similar biological activities.
Uniqueness: Azulene-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and enhances its reactivity compared to its parent compound, azulene
Properties
IUPAC Name |
azulene-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-9-6-10-4-2-1-3-5-11(10)7-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIKTCZDRKBPGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506453 | |
Record name | Azulene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77627-18-0 | |
Record name | Azulene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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